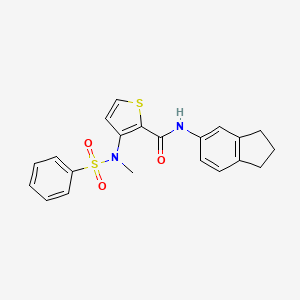
N-(2,3-dihydro-1H-inden-5-yl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiophene core, an indene moiety, and a sulfonamide group. Its molecular formula is C18H20N2O2S, with a molecular weight of approximately 344.43 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in signaling pathways, influencing processes such as inflammation and cell proliferation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations. For example, IC50 values ranged from 5 to 15 μM depending on the cell type tested .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to the active sites of key proteins involved in cancer progression, highlighting its potential as a lead compound for further development .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Bacterial Inhibition : Preliminary assays indicate that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were found to be in the range of 50–100 μg/mL .
- Mechanism : The antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Case Study 1 : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy .
- Case Study 2 : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor growth compared to control groups, suggesting potential for therapeutic application in oncology .
Data Summary
| Biological Activity | Observed Effect | IC50/MIC Values |
|---|---|---|
| Anticancer (MCF-7) | Induces apoptosis | 5–15 μM |
| Antibacterial (S. aureus) | Inhibits growth | 50–100 μg/mL |
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-23(28(25,26)18-8-3-2-4-9-18)19-12-13-27-20(19)21(24)22-17-11-10-15-6-5-7-16(15)14-17/h2-4,8-14H,5-7H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOQMNFBZSVHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC3=C(CCC3)C=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














